molecular formula C40H58N10O9 B14223965 H-Asn-Phe-Leu-Val-His-Pro-Pro-OH CAS No. 574750-12-2

H-Asn-Phe-Leu-Val-His-Pro-Pro-OH

Cat. No.: B14223965
CAS No.: 574750-12-2
M. Wt: 822.9 g/mol
InChI Key: FRMGHSXAXHCISD-SKPPGDDKSA-N
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Description

The compound H-Asn-Phe-Leu-Val-His-Pro-Pro-OH is a peptide consisting of the amino acids asparagine, phenylalanine, leucine, valine, histidine, and proline. Peptides like this one are often used in biochemical research due to their ability to mimic natural biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-Phe-Leu-Val-His-Pro-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Asn-Phe-Leu-Val-His-Pro-Pro-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine.

    Reduction: This can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or iodine.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of histidine can lead to the formation of 2-oxohistidine.

Scientific Research Applications

H-Asn-Phe-Leu-Val-His-Pro-Pro-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Helps in understanding protein-protein interactions and enzyme-substrate relationships.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Used in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Asn-Phe-Leu-Val-His-Pro-Pro-OH depends on its specific application. Generally, peptides like this one can interact with specific receptors or enzymes, modulating biological pathways. For instance, it may bind to a receptor on a cell surface, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Similar Compounds

  • H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH
  • Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-)

Uniqueness

H-Asn-Phe-Leu-Val-His-Pro-Pro-OH: is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities.

This compound and its significance in various fields of research

Properties

CAS No.

574750-12-2

Molecular Formula

C40H58N10O9

Molecular Weight

822.9 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C40H58N10O9/c1-22(2)16-27(46-35(53)28(17-24-10-6-5-7-11-24)45-34(52)26(41)19-32(42)51)36(54)48-33(23(3)4)37(55)47-29(18-25-20-43-21-44-25)38(56)49-14-8-12-30(49)39(57)50-15-9-13-31(50)40(58)59/h5-7,10-11,20-23,26-31,33H,8-9,12-19,41H2,1-4H3,(H2,42,51)(H,43,44)(H,45,52)(H,46,53)(H,47,55)(H,48,54)(H,58,59)/t26-,27-,28-,29-,30-,31-,33-/m0/s1

InChI Key

FRMGHSXAXHCISD-SKPPGDDKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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